molecular formula C8H11BrO3 B042948 3-(Bromomethyl)-2,4,10-trioxaadamantane CAS No. 157371-80-7

3-(Bromomethyl)-2,4,10-trioxaadamantane

Cat. No. B042948
M. Wt: 235.07 g/mol
InChI Key: CSXFBEUWUQOEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-2,4,10-trioxaadamantane involves complex reactions where the stability of trioxa-adamantyl derivatives against nucleophilic substitution by organomagnesium compounds is a key factor. This stability is influenced by stereoelectronic and steric hindrance. A notable synthesis approach utilizes Grignard reagents with carboxyl groups masked as trioxa-adamantyl groups, leading to a variety of electrophilic reactions and the production of substituted carboxylic acids upon demasking (Voss & Gerlach, 1983).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffraction and electron diffraction, which reveal the conformational preferences and the stereochemistry of the brominated derivatives. These studies provide insights into the conformational equilibria and the thermodynamically favored configurations of compounds similar to 3-(Bromomethyl)-2,4,10-trioxaadamantane, highlighting the influence of bromine on molecular structure (Allinger & Liang, 1965).

Chemical Reactions and Properties

Chemical reactions involving 3-(Bromomethyl)-2,4,10-trioxaadamantane are characterized by regio- and stereo-selectivity, particularly in bromo(alkoxylation) reactions. These reactions are influenced by the presence of protective groups and can lead to the synthesis of complex molecules with high selectivity and yield. The role of the trioxaadamantane structure in facilitating these reactions and the subsequent transformations involving mild acid hydrolysis are crucial aspects of the compound's reactivity (Idris et al., 2000).

Scientific Research Applications

  • Synthesis of Substituted Carboxylic Acids : It is used in synthesizing substituted carboxylic acids through the use of Grignard reagents. This facilitates the preparation of macrocyclic lactones and other compounds (Voss & Gerlach, 1983).

  • Matteson-Pasto Rearrangement : It is involved in the Matteson-Pasto rearrangement and various chemical reactions, highlighting its versatility in organic synthesis (Vasilyev et al., 1982).

  • Synthesis of Heteroborahomoadamantanes : This compound is utilized in the synthesis of heteroborahomoadamantanes and their derivatives, including 4-oxa-3-borahomoadamantane dimer and 3-alkoxy-7-n- derivatives (Mikhailov et al., 1980).

  • Chain Elongations in 1,3-Dioxan-4-ones : It is used for substitutions and chain elongations in the side-chain C-atom of 1,3-dioxan-4-ones, leading to enantiomerically pure α-hydroxy- compounds (Noda & Seebach, 1987).

  • Synthesis of α-Bromo α-Dioxymethyl Carbonyl Compounds : It is a key component in synthesizing near-stereopure α-bromo α-dioxymethyl carbonyl compounds (Idris et al., 2000).

  • Condensation with Nitriles : When reacted with nitriles in the presence of a zinc-silver couple, it leads to the formation of ketones (Rousseau & Drouin, 1983).

  • Synthesis of Functionalized Sulfonamides : 2-(bromomethyl)-1-sulfonylaziridines, related to this compound, are used for synthesizing functionalized sulfonamides (D’hooghe et al., 2005).

  • Charge Transfer in Carbon Nanotubes : 1-bromoadamantane molecules, similar in structure, in single-walled carbon nanotubes facilitate charge transfer, a key step in synthesizing narrow 1D sp3 nanostructures (Tonkikh et al., 2016).

  • Synthesis of Enantiopure 4-Bromo-3-hydroxybutanoate : This compound plays a role in synthesizing enantiopure 4-bromo-3-hydroxybutanoate, a crucial chiral building block in the synthesis of various biologically active compounds, including statins (Lim et al., 2013).

  • Orthocarbonic Acid Derivative : It is noted as a new orthocarbonic acid derivative with unknown structure elements, suggesting potential for further exploration in chemical research (Stetter & Hunds, 1984).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would include information on how to handle the compound safely and how to dispose of it properly.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and new methods for its synthesis.


properties

IUPAC Name

3-(bromomethyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c9-4-8-10-5-1-6(11-8)3-7(2-5)12-8/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXFBEUWUQOEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1OC(O2)(O3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340601
Record name 3-Bromomethyl-2,4,10-trioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2,4,10-trioxaadamantane

CAS RN

157371-80-7
Record name 3-Bromomethyl-2,4,10-trioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-2,4,10-trioxaadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Bromomethyl)-2,4,10-trioxaadamantane
Reactant of Route 2
3-(Bromomethyl)-2,4,10-trioxaadamantane
Reactant of Route 3
3-(Bromomethyl)-2,4,10-trioxaadamantane
Reactant of Route 4
3-(Bromomethyl)-2,4,10-trioxaadamantane
Reactant of Route 5
Reactant of Route 5
3-(Bromomethyl)-2,4,10-trioxaadamantane
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)-2,4,10-trioxaadamantane

Citations

For This Compound
1
Citations
H Kandler, W Bidell, M Jänicke, M Knickmeier… - …, 1998 - ACS Publications
The solution mixture of the dinitrogen complexes Fe(CO) 2 (PEt 3 ) 2 (N 2 ) (1a) and [Fe(CO) 2 (PEt 3 ) 2 ] 2 (μ-N 2 ) (1b) reacts with methyl or ethyl haloacetates to yield the oxidative …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.